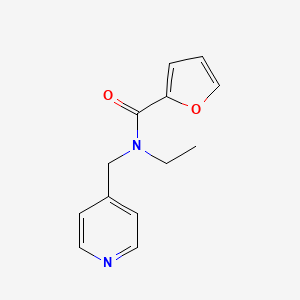
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide is an organic compound with the molecular formula C13H14N2O2. It is a derivative of furan and pyridine, two important heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with N-ethyl-N-(pyridin-4-ylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- N-(pyridin-4-ylmethyl)ethanamine
Uniqueness
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide is unique due to its specific combination of the furan and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-15(10-11-5-7-14-8-6-11)13(16)12-4-3-9-17-12/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHDFXEOWGVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49817045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5456469.png)
![N,N-diethyl-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5456487.png)
![N-[(2,4-dimethylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B5456489.png)
![2-{2-[2-(acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5456497.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5456503.png)
![1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5456510.png)

![1'-[3-(3-chloroisoxazol-5-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5456531.png)
![3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B5456539.png)
![1'-[(1-propyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5456543.png)
![N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5456555.png)
![1-[2-[4-(Hydroxymethyl)phenyl]acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5456562.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5456565.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5456581.png)
